N-carbobenzoxyserine hydrazide
Overview
Description
N-carbobenzoxyserine hydrazide is a useful research compound. Its molecular formula is C11H15N3O4 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carbohydrate Analysis : Lever (1972) developed a colorimetric method using p-hydroxybenzoic acid hydrazide (PAHBAH), which reacts with reducing carbohydrates in alkaline solutions to detect less than 1 μg glucose or similar sugar. This method is significant for detecting low concentrations of carbohydrates in various contexts (Lever, 1972).
Foodstuff Analysis : Hudson et al. (1976) described an automated procedure using p-hydroxybenzoic acid hydrazide for determining carbohydrates in solutions, particularly in foodstuffs. This method offers an efficient way to analyze the carbohydrate content in various food items (Hudson, John, Bailey, & Southgate, 1976).
Biochemical Assays : Lever (1973) also reported that the reaction between p-hydroxybenzoic acid hydrazide and reducing carbohydrates can be used in both colorimetric and fluorometric assays. This method is capable of determining glucose at concentrations from less than 0.1 μg/ml, which is relevant in medical and biological research (Lever, 1973).
Flow-Injection Analysis for Reducing Sugars : Hartmann, Haswell, & Grasserbauer (1994) utilized p-hydroxybenzoic acid hydrazide in a flow-injection analysis to determine reducing sugars. Their method provides an efficient way to measure sugars in various samples, including fruits and beverages (Hartmann, Haswell, & Grasserbauer, 1994).
Insecticidal Activity : Ramadan et al. (2022) synthesized an acid hydrazide derivative and evaluated its insecticidal activity against Culex pipiens larvae. Their findings demonstrate potential applications of such compounds in pest control (Ramadan et al., 2022).
Synthesis of Novel Compounds for Antimicrobial Activity : El-masry, Fahmy, & Abdelwahed (2000) explored the synthesis of benzimidazole derivatives from hydrazide compounds and evaluated their antimicrobial activities. Such research contributes to the development of new antimicrobial agents (El-masry, Fahmy, & Abdelwahed, 2000).
Properties
IUPAC Name |
benzyl N-amino-N-[(2S)-2-amino-3-hydroxypropanoyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c12-9(6-15)10(16)14(13)11(17)18-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,12-13H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNBMWIJGHTWHX-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(=O)C(CO)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N(C(=O)[C@H](CO)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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